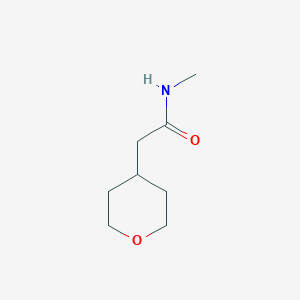![molecular formula C22H24N2O5S B2550593 2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide CAS No. 1115979-54-8](/img/structure/B2550593.png)
2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the formation of sulfoxides and the use of menthyl sulfinate as a chiral auxiliary to induce enantiomeric purity in the final product. For example, the synthesis of diastereomerically pure menthyl 2-methoxy-1-naphthalenesulfinate is reported, which reacts with organomagnesium compounds to yield sulfoxides with high enantiomeric purity . Although the target molecule does not directly contain a sulfoxide group, the methods used for synthesizing sulfoxide derivatives could be adapted for the synthesis of the benzenesulfonyl group present in the target molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been determined by X-ray crystallography, revealing specific conformational details such as interplanar angles between amide groups . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can affect its reactivity and interaction with biological targets. The target compound likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups, which would influence its chemical behavior and potential biological activity.
Chemical Reactions Analysis
The chemical reactions of related compounds involve the addition of lithiated intermediates to other heterocyclic structures to yield products with high diastereoselectivity . This suggests that the target compound could also be synthesized through similar reactions involving the addition of nucleophiles to electrophilic centers, potentially under the influence of chiral auxiliaries to control the stereochemistry of the final product.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by the presence of amide groups and their conformational arrangement. For instance, the crystal structure analysis reveals the presence of classical N-H...O hydrogen bonds and weak non-standard C-H...O hydrogen bonds, which contribute to the compound's stability and solid-state packing . The target compound's properties would similarly be affected by its functional groups and molecular conformation, which could be studied through crystallography and spectroscopic methods to determine its hydrogen bonding patterns and overall stability.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research into the compound 2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide and its derivatives has shown a variety of synthesis methods and structural analyses aimed at understanding its chemical properties and potential applications. For instance, studies have explored the synthesis of various glycosides and the structural aspects of amide-containing isoquinoline derivatives. These investigations provide insights into the compound's reactivity and potential for forming inclusion compounds, which could be relevant for the development of new materials or pharmaceuticals (Jeanloz, Walker, & Sinaỹ, 1968); (Karmakar, Sarma, & Baruah, 2007).
Cyclization Reactions and Anticancer Activity
Further, research into cyclization reactions of nitroacetamide derivatives with a tethered phenyl ring has highlighted novel routes to benzofused lactams, which may have implications in drug development and synthetic organic chemistry. Additionally, the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has been explored for their potential as anticancer agents, suggesting a role for these compounds in the development of new therapeutic agents (Fante, Soro, Siaka, Marrot, & Coustard, 2014); (Redda, Gangapuram, & Ardley, 2010).
Chemical Properties and Molecular Docking
The chemical properties and potential biological activity of derivatives have also been a focus, with studies on benzocarbazoloquinones and quinazolinone derivatives. These works involve oxidative cyclization and antimicrobial activity assessments, respectively, providing a basis for further pharmaceutical research and development. Molecular docking studies of these compounds have been conducted to understand their interaction with biological targets, which is crucial for drug design and discovery processes (Rajeswaran & Srinivasan, 1994); (Habib, Hassan, & El‐Mekabaty, 2013).
Enzyme Inhibitory Activities and Synthetic Approaches
Research has also focused on the synthesis and enzyme inhibitory activities of novel 3,4,5-trisubstituted-1,2,4-triazole analogues, indicating the potential of these compounds in addressing diseases through enzyme inhibition. The exploration of both conventional and microwave-assisted synthesis methods offers insights into efficient synthetic routes for these compounds, which is valuable for accelerating the discovery and development of new drugs (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018).
Eigenschaften
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methyl-2-oxoquinolin-1-yl]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-16-9-10-19-17(13-16)14-20(30(27,28)18-7-4-3-5-8-18)22(26)24(19)15-21(25)23-11-6-12-29-2/h3-5,7-10,13-14H,6,11-12,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRABZQTISOJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

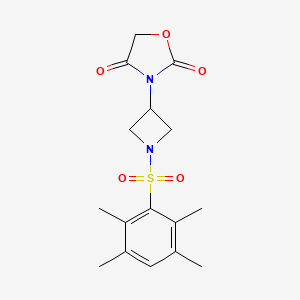




![1-Methyl-3-(3-(trifluoromethyl)benzyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550521.png)
![6-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide](/img/structure/B2550522.png)
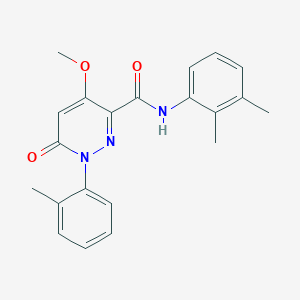
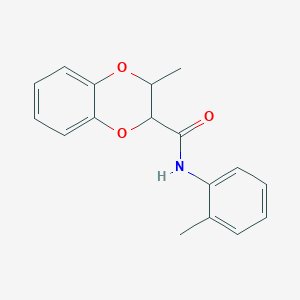
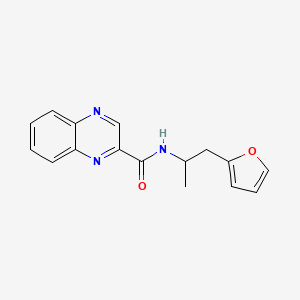
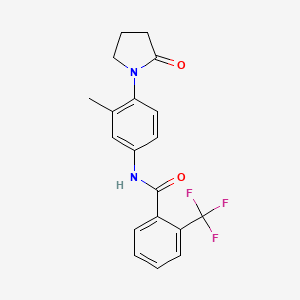
![5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550530.png)

